molecular formula C10H11N B1366674 6,7-Dimethylindole CAS No. 55199-24-1

6,7-Dimethylindole

Cat. No.: B1366674
CAS No.: 55199-24-1
M. Wt: 145.2 g/mol
InChI Key: NATXVTGOBMUXMM-UHFFFAOYSA-N
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Description

6,7-Dimethylindole is a derivative of indole, a significant heterocyclic compound that consists of a benzene ring fused to a pyrrole ring Indole and its derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylindole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines. For instance, the Bartoli indole synthesis is a well-known method that involves the reaction of ortho-nitrotoluene with propenyl Grignard reagents . This reaction proceeds through the addition of the Grignard reagent to the nitroarene, followed by cyclization to form the indole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to make the process more sustainable . Transition metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the indole ring .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., iodine, bromine) and alkylating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include halogenated indoles, alkylated indoles, and various heterocyclic compounds resulting from cycloaddition reactions.

Mechanism of Action

The mechanism of action of 6,7-Dimethylindole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

    Pathways Involved: It can activate signaling pathways related to cell growth, immune response, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethylindole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can enhance its stability and alter its interaction with molecular targets compared to other indole derivatives.

Properties

IUPAC Name

6,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATXVTGOBMUXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446319
Record name 6,7-DIMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55199-24-1
Record name 6,7-DIMETHYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of boron trichloride (200 mL of 1M in xylene; 200 mmol) at 0°-5° C. was added 2,3-dimethylaniline (22.2 mL, 182 mmol) in dry toluene (110 mL) dropwise over 20 minutes, followed by 2-chloroacetonitrile (13.8 mL, 218 mmol) dropwise over 10 minutes, and finally AlCl3 (27.0 g, 202 mmol) in one portion. The mixture was heated to reflux for 1 hour and 80° C. for 16 hours before cooling and addition of 2N HCl (190 ml). The mixture was heated to 80° C. for 30 min, cooled to 20° C., and the pH adjusted to 3-4 with 2N NaOH. The mixture was extracted with CH2Cl2 with readjustment of the pH to 3-4 after each extraction. The organic extracts were pooled, washed with brine, dried over Na2SO4(s), filtered and concentrated in vacuo. The residue (28.9 g) was recrystallized from CHCl3 /hexanes to afford 26.1 g of pure 2-amino-3,4-dimethyl-α-chloroacetophenone (GC-MS: 197 (M+)). This chloromethylketone (5.02 g, 25.4 mmol) in dioxane (125 mL)/H2O (15 mL) was treated with NaBH4 (1.06 g, 28 mmol) and heated to reflux for 4 hours. The mixture was concentrated in vacuo and partitioned between H2O/CH2Cl at pH ~7. The organic extracts were pooled, dried over MgSO4(s), filtered and concentrated in vacuo to afford the crude indole product (2.9 g) which could be reduced directly or sublimed in vacuo to afford 1.55 g of the title compound so pure indole (GC-MS; 145 (M+)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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